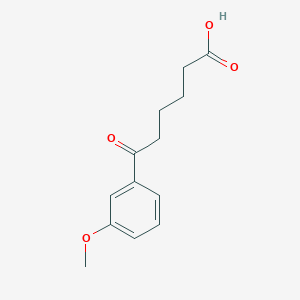

6-(3-Methoxyphenyl)-6-oxohexanoic acid

Description

Properties

IUPAC Name |

6-(3-methoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-17-11-6-4-5-10(9-11)12(14)7-2-3-8-13(15)16/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMUXZDIZTVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645297 | |

| Record name | 6-(3-Methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884-40-8 | |

| Record name | 6-(3-Methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Methoxyphenyl 6 Oxohexanoic Acid

Strategies for Carbon-Carbon Bond Formation in the Hexanoic Acid Backbone

The synthesis of the hexanoic acid backbone of 6-(3-Methoxyphenyl)-6-oxohexanoic acid requires the formation of specific carbon-carbon bonds. Various classical and modern organic reactions can be employed to achieve this, each with its own set of advantages and limitations.

Friedel-Crafts Acylation Approaches to Aryl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for forming the aryl ketone linkage present in the target molecule. tamu.eduwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole (B1667542), with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduwikipedia.orgdepaul.edu

For the synthesis of this compound, a suitable precursor would be adipic anhydride or a related derivative. The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile, attacking the electron-rich anisole ring. sigmaaldrich.com The methoxy (B1213986) group of anisole is an ortho-, para-director; however, the steric hindrance at the ortho position often leads to the para-substituted product as the major isomer. To obtain the desired meta-substitution pattern, alternative strategies or subsequent functional group manipulations might be necessary.

A general representation of the Friedel-Crafts acylation is shown below:

Aromatic Ring + Acyl Halide/Anhydride --(Lewis Acid)--> Aryl KetoneKey aspects of this reaction include the use of stoichiometric amounts of the Lewis acid catalyst, as it complexes with the product ketone. wikipedia.org The reaction is generally irreversible and does not suffer from the polyalkylation issues often seen in Friedel-Crafts alkylations because the resulting ketone is less reactive than the starting aromatic compound. organic-chemistry.orglibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Arene | Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |

| Arene | Acid Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |

Ozonolytic Cleavage of Cyclic Precursors for Oxo-Hexanoic Acid Moieties

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in alkenes and alkynes. masterorganicchemistry.com This reaction can be strategically employed to generate the oxo-hexanoic acid moiety from a suitable cyclic precursor. The reaction involves treating an alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide, followed by rearrangement to a more stable secondary ozonide. masterorganicchemistry.com

Subsequent workup conditions determine the final products. A reductive workup, often using dimethyl sulfide (B99878) or zinc, yields aldehydes or ketones. masterorganicchemistry.com An oxidative workup, typically with hydrogen peroxide, will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com For the synthesis of an oxo-hexanoic acid, a cyclic alkene precursor would be cleaved to form a linear chain with carbonyl and carboxylic acid functionalities.

Recent advancements have explored alternatives to traditional ozonolysis to mitigate the hazards associated with ozone. thieme-connect.com These methods often involve different oxidizing agents and catalytic systems to achieve similar transformations. organic-chemistry.org One-pot ozonolysis-oxidation processes have also been developed to streamline the synthesis of carboxylic acids from alkenes. organic-chemistry.org

| Alkene Type | Workup Condition | Primary Product |

| Cyclic Alkene | Reductive (e.g., DMS, Zn) | Dialdehyde or Keto-aldehyde |

| Cyclic Alkene | Oxidative (e.g., H₂O₂) | Dicarboxylic Acid or Keto-acid |

Grignard Reagent Mediated Syntheses of Beta-Keto Acid Derivatives

Grignard reagents are highly versatile organometallic compounds that are excellent nucleophiles. masterorganicchemistry.com They can be used to form carbon-carbon bonds by reacting with a variety of electrophiles, including carbonyl compounds. organic-chemistry.org A common application of Grignard reagents is their reaction with carbon dioxide (CO₂) to produce carboxylic acids. masterorganicchemistry.comdoubtnut.com

To synthesize a beta-keto acid derivative, a Grignard reagent could be reacted with a suitable electrophile containing a latent carboxylic acid or ester group. For instance, the reaction of a Grignard reagent with a cyclic anhydride or a diester could lead to the formation of a keto-acid or keto-ester after acidic workup. The choice of the Grignard reagent and the electrophile is crucial for constructing the desired carbon skeleton.

The general reaction of a Grignard reagent with carbon dioxide is as follows:

R-MgX + CO₂ → R-COOMgX --(H₃O⁺)--> R-COOHIt is important to note that Grignard reagents are strong bases and will react with acidic protons, so functional groups like alcohols and carboxylic acids must be protected or absent in the reactants. masterorganicchemistry.com

Aldol (B89426) Condensation and Related Carbonyl Coupling Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration (condensation) upon heating to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

For the synthesis of a hexanoic acid derivative, an intramolecular aldol condensation of a suitable dicarbonyl compound could be a viable strategy. For example, the intramolecular condensation of a 1,6-dicarbonyl compound can lead to the formation of a five-membered ring, while a 1,7-dicarbonyl can form a six-membered ring. stackexchange.com The regioselectivity of the reaction depends on whether it is under kinetic or thermodynamic control. stackexchange.com

While not a direct route to this compound, aldol-type reactions are crucial for building complex carbon skeletons that could be further elaborated to the target molecule.

Installation and Modification of the 3-Methoxyphenyl (B12655295) Moiety

The introduction of the 3-methoxyphenyl group is a critical step in the synthesis of the target compound. Electrophilic aromatic substitution is the most direct method for this transformation.

Electrophilic Aromatic Acylation Strategies

As discussed in section 2.1.1, Friedel-Crafts acylation is a primary method for attaching an acyl group to an aromatic ring. tamu.eduwikipedia.org The acylation of anisole with a derivative of adipic acid would directly install the 3-methoxyphenyl ketone moiety. nih.gov The methoxy group is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. leah4sci.com

To achieve the desired meta-substitution, several strategies could be considered:

Directed Ortho-Metalation: This technique involves the use of a directing group to deprotonate the ortho position, followed by reaction with an electrophile. However, this would not yield the meta product directly.

Modification of a Pre-existing Substituent: One could start with a meta-directing group on the benzene (B151609) ring, perform the acylation, and then convert that group to a methoxy group.

Isomer Separation: If a mixture of ortho and para isomers is formed, they would need to be separated from the desired meta product, which is often challenging.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. libretexts.org

| Substituent on Benzene Ring | Directing Effect | Activating/Deactivating |

| -OCH₃ | Ortho, Para | Activating |

| -NO₂ | Meta | Deactivating |

| -C(=O)R | Meta | Deactivating |

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they offer a direct route to establishing the aryl-keto linkage in the target molecule. nih.govyoutube.com These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nih.gov

One plausible strategy is a Stille-type cross-coupling reaction. This would involve the reaction of an acyl chloride, such as 6-chloro-6-oxohexanoic acid methyl ester, with an organostannane reagent like (3-methoxyphenyl)tributylstannane. The use of a palladium precatalyst, for instance, bis(di-tert-butylchlorophosphine)palladium(II) dichloride, has been shown to be effective in promoting the selective coupling of acyl chlorides with organostannanes to yield ketones in good to high yields. organic-chemistry.org This method is noted for its tolerance of various functional groups, which is advantageous. organic-chemistry.org

Another prominent approach is the Suzuki coupling, which typically couples an aryl halide with a boronic acid. To form the desired ketone, a carbonylative Suzuki coupling could be envisioned, or a reaction involving a pre-functionalized coupling partner. More recently, developments have allowed for the synthesis of ketones by the decarboxylative arylation of α-oxo acids by merging photoredox and nickel or palladium catalysis. princeton.edu For example, an aryl bromide could be coupled with a potassium α-oxocarboxylate, which serves as an acyl nucleophile source. ruhr-uni-bochum.de

The general catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the organic halide to a palladium(0) species. This is followed by a transmetalation step with the organometallic partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, often bulky and electron-rich phosphines, is critical for catalyst activity, particularly when using less reactive aryl chlorides. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Aryl Source | Acyl Source/Precursor | Typical Catalyst System | Key Advantages |

|---|---|---|---|---|

| Stille Coupling | (3-methoxyphenyl)tributylstannane | 6-(chlorocarbonyl)hexanoic acid derivative | Pd(II) precatalyst, e.g., PXPd | High chemoselectivity, tolerance of functional groups. organic-chemistry.org |

| Suzuki Coupling | 3-bromoanisole or triflate | Boronic acid derivative of the hexanoic acid chain | Pd(0) with phosphine (B1218219) ligands | Wide availability of boronic acids, mild reaction conditions. youtube.com |

Functional Group Interconversions for Carboxylic Acid and Ketone Moieties

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of molecules by altering their reactive centers. fiveable.menumberanalytics.com In the synthesis of this compound, these reactions are crucial for installing the ketone and carboxylic acid groups from other functionalities, often at a late stage of the synthesis to avoid protecting group chemistry.

A common synthetic strategy involves the oxidation of precursor alcohol groups. The target molecule could be synthesized from a diol precursor, 6-(3-methoxyphenyl)hexane-1,6-diol. The carboxylic acid moiety can be generated through the selective oxidation of the primary alcohol at the C1 position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation. solubilityofthings.com The ketone at C6 can be formed by the oxidation of the secondary alcohol at that position. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for this step to avoid over-oxidation. solubilityofthings.com

Alternatively, the synthesis can proceed via an aldehyde. An aldehyde can be converted to a ketone through several methods, including reaction with a Grignard reagent to form a secondary alcohol, which is then oxidized. stackexchange.com The carboxylic acid can also be generated from an aldehyde using strong oxidizing agents. solubilityofthings.com

Reduction reactions can also be employed. For example, an ester functional group can be selectively reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can then be used in subsequent steps. fiveable.mestackexchange.com

Table 2: Key Functional Group Interconversions

| Transformation | Starting Functional Group | Target Functional Group | Typical Reagents |

|---|---|---|---|

| Alcohol Oxidation | Primary Alcohol | Carboxylic Acid | KMnO₄, H₂CrO₄ |

| Alcohol Oxidation | Secondary Alcohol | Ketone | PCC, Swern Oxidation, DMP |

| Aldehyde Oxidation | Aldehyde | Carboxylic Acid | KMnO₄, Tollens' Reagent |

| Ester Reduction | Ester | Aldehyde | DIBAL-H (low temp). fiveable.me |

Catalytic Approaches in the Preparation of Related Oxo-Carboxylic Acids

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several innovative catalytic approaches are applicable to the synthesis of this compound and related oxo-carboxylic acids.

Manganese-catalyzed C-H activation is a powerful tool for functionalizing molecules at positions previously difficult to access. For instance, a general method for the carboxylic acid-directed γ-lactonization of unactivated primary C-H bonds has been developed using a manganese catalyst and hydrogen peroxide as the oxidant. acs.org This type of reaction could be used to generate cyclic analogues or precursors to the target molecule.

Biocatalysis offers an environmentally friendly alternative for producing oxo-acids. Enzymatic cascades have been designed for the synthesis of related compounds. For example, 6-oxohexanoic acid is a known intermediate in the biocatalytic conversion of cyclohexane (B81311) to 6-aminohexanoic acid, the monomer for Nylon 6. nih.govbiosynth.com This process uses a sequence of enzymes, including a cyclohexanone (B45756) monooxygenase (CHMO), to introduce the oxygen atoms. nih.gov

Gold catalysts have also been employed in the synthesis of related structures. For instance, the gold-catalyzed addition of carboxylic acids to alkynes can produce enol esters, which are precursors to ketones. mdpi.com Moreover, new catalytic methods are continually being developed that use carboxylic acids themselves as substrates in cross-coupling reactions, treating them as synthetic equivalents to organic halides. ruhr-uni-bochum.de This approach, often involving decarboxylation, expands the range of accessible starting materials for complex molecule synthesis. princeton.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-6-oxohexanoic acid methyl ester |

| (3-methoxyphenyl)tributylstannane |

| bis(di-tert-butylchlorophosphine)palladium(II) dichloride |

| 3-bromoanisole |

| 6-(3-methoxyphenyl)hexane-1,6-diol |

| 6-oxohexanoic acid |

| 6-aminohexanoic acid |

Chemical Reactivity and Transformation Studies of 6 3 Methoxyphenyl 6 Oxohexanoic Acid

Reactions of the Ketone Functionality

The ketone group in 6-(3-methoxyphenyl)-6-oxohexanoic acid is a primary site for a variety of chemical transformations, including nucleophilic additions, reactions involving the adjacent alpha-protons, and both oxidative and reductive pathways.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides add to the carbonyl carbon to form tertiary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide would yield 6-hydroxy-6-(3-methoxyphenyl)heptanoic acid. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Such reactions are fundamental in constructing more complex carbon skeletons. The table below illustrates the expected products from the reaction of this compound with different Grignard reagents.

| Grignard Reagent (R-MgBr) | Product Name |

| Methylmagnesium bromide | 6-hydroxy-6-(3-methoxyphenyl)heptanoic acid |

| Ethylmagnesium bromide | 6-hydroxy-6-(3-methoxyphenyl)octanoic acid |

| Phenylmagnesium bromide | 6-hydroxy-6-(3-methoxyphenyl)-6-phenylhexanoic acid |

This table presents predicted outcomes based on established principles of Grignard reactions with ketones.

Alpha-Proton Reactivity and Enolization Processes

The protons on the carbon atom adjacent to the ketone (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. This acidity allows for a range of reactions to occur at the α-position.

Under basic conditions, deprotonation of the α-carbon leads to the formation of an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or halogenation. For example, in the presence of a base and a halogenating agent like bromine (Br₂), α-halogenation will occur. It is important to note that under basic conditions, polyhalogenation can be a competing side reaction. libretexts.org To achieve monohalogenation, acidic conditions are typically preferred, proceeding through an enol intermediate.

The enolization process is a key step in these reactions, where the ketone tautomerizes to its enol form. This equilibrium is generally unfavorable for simple ketones but is crucial for their reactivity at the α-position.

Oxidative Transformations Involving the Ketone Moiety

The ketone functionality can undergo oxidative cleavage in a reaction known as the Baeyer-Villiger oxidation. jk-sci.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction converts ketones to esters using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the regiochemical outcome. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains. Therefore, the Baeyer-Villiger oxidation is expected to yield 5-((3-methoxyphenoxy)carbonyl)pentanoic acid.

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com

| Oxidizing Agent | Expected Major Product |

| m-CPBA | 5-((3-methoxyphenoxy)carbonyl)pentanoic acid |

| Peroxyacetic acid | 5-((3-methoxyphenoxy)carbonyl)pentanoic acid |

This table is based on the known regioselectivity of the Baeyer-Villiger oxidation. jk-sci.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.com

Reductive Pathways of the Keto Group

The keto group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reaction conditions employed.

Reduction to a Secondary Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding 6-hydroxy-6-(3-methoxyphenyl)hexanoic acid.

Deoxygenation to a Methylene Group: For complete removal of the carbonyl oxygen, harsher reduction methods are necessary. The two most common methods are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. stackexchange.comdifferencebetween.comwyzant.com It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. stackexchange.comdifferencebetween.commychemblog.comvedantu.com It is the preferred method for substrates that are sensitive to acid. stackexchange.comdifferencebetween.commychemblog.com

| Reduction Method | Reagents | Product |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 6-(3-methoxyphenyl)hexanoic acid |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 6-(3-methoxyphenyl)hexanoic acid |

This table outlines the standard conditions and products for the complete reduction of the ketone functionality.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for the synthesis of various derivatives, most notably esters and amides.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For example, reaction with methanol under acidic conditions will produce methyl 6-(3-methoxyphenyl)-6-oxohexanoate. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), or more modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.com For instance, reacting this compound with ammonia in the presence of a coupling agent would yield 6-(3-methoxyphenyl)-6-oxohexanamide.

The table below summarizes typical conditions for these transformations.

| Reaction Type | Reagent 1 | Reagent 2 | Product Name |

| Esterification | Methanol | H₂SO₄ (catalyst) | Methyl 6-(3-methoxyphenyl)-6-oxohexanoate |

| Amidation | Ammonia | DCC | 6-(3-methoxyphenyl)-6-oxohexanamide |

| Amidation | Aniline | HATU, DIEA | N-phenyl-6-(3-methoxyphenyl)-6-oxohexanamide |

This table provides examples of common esterification and amidation reactions.

Decarboxylation Pathways and Derivatives

The decarboxylation of this compound would involve the loss of carbon dioxide from the carboxylic acid moiety. As a gamma-keto acid, this compound is not primed for the facile thermal decarboxylation characteristic of beta-keto acids, which proceed through a stable six-membered cyclic transition state. Therefore, achieving decarboxylation would likely necessitate more forcing conditions or specific catalytic methods.

Potential decarboxylation could lead to the formation of 5-(3-methoxyphenyl)pentan-1-one. The reaction conditions and yields for this specific transformation are not documented. A hypothetical reaction scheme is presented below.

| Starting Material | Product | Reagents/Conditions (Hypothetical) |

| This compound | 5-(3-methoxyphenyl)pentan-1-one | Heat, Copper catalyst |

This table is based on general principles of keto acid decarboxylation and does not represent experimentally verified data for the specific compound.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is activated by the electron-donating methoxy (B1213986) group (-OCH₃) and deactivated by the electron-withdrawing keto-acid side chain. The methoxy group is an ortho-, para-director, while the acyl group is a meta-director. The directing effects of these two substituents would be competitive.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophilic Reagent | Predicted Major Products | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-6-(3-methoxyphenyl)-6-oxohexanoic acid and 4-Nitro-6-(3-methoxyphenyl)-6-oxohexanoic acid | The methoxy group is a strong activating and ortho-, para-directing group. |

| Br₂/FeBr₃ (Bromination) | 2-Bromo-6-(3-methoxyphenyl)-6-oxohexanoic acid and 4-Bromo-6-(3-methoxyphenyl)-6-oxohexanoic acid | Similar directing effect of the methoxy group. |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and requires experimental validation.

Metal-Catalyzed Coupling Reactions with the Aromatic System

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate directly in such reactions, the aromatic ring would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.

Assuming the synthesis of a halogenated derivative, for instance, 6-(2-bromo-5-methoxyphenyl)-6-oxohexanoic acid, this compound could then undergo various palladium-catalyzed cross-coupling reactions.

Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative:

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenylated aromatic derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynylated aromatic derivative |

This table illustrates potential applications and does not reflect published experimental results for this specific substrate.

Intramolecular Cyclization and Rearrangement Processes

Formation of Cyclic Enones and Related Structures

Intramolecular cyclization of this compound could potentially lead to the formation of cyclic structures. An acid-catalyzed intramolecular Friedel-Crafts acylation is a plausible pathway. In this reaction, the carboxylic acid would act as the acylating agent, and the electron-rich aromatic ring would be the nucleophile.

Depending on the regioselectivity of the cyclization, different cyclic ketones could be formed. Cyclization ortho to the methoxy group would lead to a tetralone derivative.

Rearrangements Involving the Oxo-Hexanoic Acid Chain

The oxo-hexanoic acid chain could theoretically undergo rearrangements under specific conditions, although such reactions are not commonly reported for simple keto acids. Reactions such as the Beckmann rearrangement would require initial conversion of the ketone to an oxime, followed by acid-catalyzed rearrangement to an amide. A Baeyer-Villiger oxidation could convert the ketone to an ester. However, no specific studies on these transformations for this compound have been found.

Reaction Mechanism Elucidation for Transformations Involving the Compound

The chemical reactivity of this compound is characterized by the interplay of its carboxylic acid and ketone functional groups, as well as the nucleophilic nature of the methoxy-substituted aromatic ring. A significant transformation this compound can undergo is an intramolecular cyclization to form a tetralone derivative, a reaction of considerable interest in the synthesis of polycyclic compounds. semanticscholar.orgrsc.org This process is a classic example of an intramolecular Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

The elucidation of the reaction mechanism for this transformation primarily involves an acid-catalyzed pathway. Polyphosphoric acid (PPA) is a commonly employed reagent for such cyclizations, acting as both a catalyst and a dehydrating agent. rsc.orgresearchgate.net The mechanism can be dissected into several key steps:

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid group by a strong acid, such as PPA. This protonation occurs on the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Formation of the Acylium Ion: Following protonation, a molecule of water is eliminated, leading to the formation of a highly reactive acylium ion. This species is a potent electrophile. The formation of the acylium ion is a critical step, as it generates the necessary electrophilic character for the subsequent aromatic substitution. sigmaaldrich.com

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich methoxyphenyl ring in an intramolecular fashion. The methoxy group, being an ortho-, para-directing activator, influences the position of the cyclization. Due to steric considerations, the attack predominantly occurs at the para-position relative to the methoxy group, leading to the formation of a six-membered ring. This step is a classic electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com

Deprotonation and Regeneration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation (often referred to as a sigma complex or arenium ion), loses a proton from the carbon atom where the acylium ion attached. This deprotonation step regenerates the aromaticity of the ring and yields the final tetralone product. The proton is accepted by a base in the reaction medium, and the acid catalyst is regenerated.

A plausible mechanism for the PPA-catalyzed intramolecular Friedel-Crafts acylation of this compound is depicted below:

Table 1: Key Intermediates and Transformations in the Cyclization of this compound

| Step | Intermediate/Transition State | Description |

| 1 | Protonated Carboxylic Acid | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., PPA). |

| 2 | Acylium Ion | Loss of a water molecule leads to the formation of a highly electrophilic acylium ion. |

| 3 | Sigma Complex (Arenium Ion) | The electron-rich aromatic ring attacks the acylium ion in an intramolecular fashion, forming a resonance-stabilized carbocation. |

| 4 | Tetralone Product | Deprotonation of the sigma complex restores aromaticity and yields the final cyclized product. |

The efficiency of this transformation is dependent on several factors, including the nature of the acid catalyst, reaction temperature, and the electronic properties of the aromatic ring. The presence of the electron-donating methoxy group facilitates the electrophilic attack, making the cyclization a favorable process. Research on similar 6-aryl-4-oxohexanoic acids has demonstrated the feasibility of such cyclizations to produce tetralone and indanone derivatives under various conditions. rsc.orgnih.gov While radical-mediated cyclizations have also been explored for related β-ketoesters, the acid-catalyzed intramolecular Friedel-Crafts acylation remains a primary and well-established pathway for the transformation of compounds like this compound. nih.gov

An in-depth analysis of the chemical compound this compound reveals a versatile scaffold for a variety of derivatization strategies. These modifications are crucial for expanding its synthetic utility and for developing robust analytical methodologies. This article focuses exclusively on the derivatization of this compound and the characterization of its subsequent derivatives.

Derivatization Strategies and Characterization of Derivatives

The presence of two key functional groups—a carboxylic acid and a ketone—makes 6-(3-methoxyphenyl)-6-oxohexanoic acid a prime candidate for a wide range of chemical modifications. These derivatizations can be used to alter the molecule's physical and chemical properties, introduce new functionalities, or prepare it for specific types of analysis.

Computational and Theoretical Chemistry Investigations of 6 3 Methoxyphenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can predict various molecular attributes before a compound is even synthesized.

The electronic structure of 6-(3-methoxyphenyl)-6-oxohexanoic acid is defined by the interplay of its aromatic and aliphatic parts. The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring acts as an electron-donating group through resonance, influencing the electron density of the aromatic system. This, in turn, affects the electrophilicity of the adjacent carbonyl carbon of the ketone. The carboxylic acid group at the end of the hexanoic acid chain is a classic electron-withdrawing group.

A theoretical analysis would likely reveal the following:

Highest Occupied Molecular Orbital (HOMO): Primarily located on the electron-rich methoxyphenyl ring.

Lowest Unoccupied Molecular Orbital (LUMO): Likely centered around the electrophilic carbonyl groups (both the ketone and the carboxylic acid).

Bonding: The molecule features a combination of sp² hybridized carbons in the benzene ring and carbonyl groups, and sp³ hybridized carbons in the aliphatic chain. The C-O bonds in the ether and carboxylic acid groups, as well as the C=O bonds, would exhibit significant polarization.

A study on a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, showed that the methoxy group lies nearly in the same plane as its attached phenyl ring, indicating electronic stabilization through resonance. nih.gov

The conformational flexibility of this compound is primarily due to the single bonds in the hexanoic acid chain. Rotation around these C-C bonds and the bond connecting the phenyl ring to the ketone would give rise to numerous conformers with different potential energies.

A computational analysis would map the potential energy surface to identify the most stable (lowest energy) conformers. It is expected that the lowest energy conformers would minimize steric hindrance between the bulky methoxyphenyl group and the aliphatic chain. The orientation of the carboxylic acid group, particularly its ability to form intramolecular hydrogen bonds with the ketone oxygen, would be a critical factor in determining the most stable conformations.

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

¹H and ¹³C NMR: Theoretical calculations can predict the chemical shifts of hydrogen and carbon atoms. For this molecule, distinct signals would be expected for the aromatic protons, the methoxy protons, and the different methylene (B1212753) (-CH₂-) groups in the aliphatic chain.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific functional groups. Key predicted peaks would include:

A strong C=O stretching vibration for the ketone (typically ~1685 cm⁻¹).

A strong C=O stretching vibration for the carboxylic acid (typically ~1710 cm⁻¹).

A broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹).

C-O stretching vibrations for the ether and carboxylic acid.

UV-Vis Spectroscopy: Predictions would likely show absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups.

Reaction Mechanism Simulation and Transition State Analysis

There is limited specific information on reaction mechanism simulations for this compound. However, computational studies can be applied to understand its synthesis, which often involves a Friedel-Crafts acylation reaction. Simulations could model the reaction pathway, identify the structure of transition states, and calculate activation energies, providing insights into reaction kinetics and potential side products.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing valuable information about intermolecular interactions in different environments (e.g., in a solvent or in a crystal). mdpi.com For this compound, MD simulations could reveal:

Solvation: How the molecule interacts with solvent molecules like water or organic solvents. The carboxylic acid head would be expected to form strong hydrogen bonds with protic solvents, while the methoxyphenyl group would favor interactions with nonpolar solvents.

Dimerization: Carboxylic acids are well-known to form hydrogen-bonded dimers in nonpolar solvents and in the solid state. MD simulations could predict the stability and geometry of these dimers.

Aggregation: In certain concentrations and solvents, these molecules might aggregate. Simulations can help understand the driving forces behind such self-assembly.

A study on the thermal treatment of the Ara h 6 protein highlights how MD simulations using tools like GROMACS can analyze structural changes, with electrostatic interactions often computed using methods like Particle Mesh Ewald (PME). mdpi.com Similarly, MD simulations have been used to investigate interdiffusion at interfaces, such as between SiC and Al, by modeling the system at various temperatures over nanoseconds. mdpi.com These methodologies could be applied to understand the behavior of this compound in various matrices.

Theoretical Studies on Extraction and Separation Processes Involving Carboxylic Acids

The recovery of carboxylic acids from aqueous solutions is a significant topic in separation technology. scielo.br Theoretical models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), and molecular dynamics simulations are used to predict the efficiency of different extraction solvents. researchgate.nettandfonline.com

Key factors influencing the extraction of a carboxylic acid like this compound include:

Partition Coefficient (LogP): This value, which can be computationally predicted, indicates the molecule's preference for a nonpolar solvent over a polar one. The presence of the methoxyphenyl group and the six-carbon chain makes this molecule relatively hydrophobic.

Solvent-Solute Interactions: Theoretical studies often model the interactions between the carboxylic acid and the extractant molecules (e.g., amines, ionic liquids). tandfonline.comacs.org For instance, tertiary amines are effective extractants due to the formation of acid-amine complexes. scielo.br

Hydrophobicity: The extraction efficiency often correlates with the hydrophobicity of the acid and the solvent. tandfonline.comresearchgate.net Ionic liquids with hydrophobic anions have shown superior performance in extracting carboxylic acids from aqueous solutions. tandfonline.com

Theoretical models can calculate distribution coefficients and selectivity for various solvent systems, guiding the selection of the most effective and environmentally friendly solvents for extraction and separation processes. researchgate.nettandfonline.com

Predictive Modeling of Chemical Reactivity and Selectivity

Computational and theoretical chemistry provides a powerful lens for predicting the chemical behavior of molecules, offering insights into their reactivity and the selectivity of their reactions. In the case of this compound, a molecule possessing multiple functional groups—a ketone, a carboxylic acid, an ether, and an aromatic ring—computational modeling can elucidate the interplay of these features and predict the most likely sites for chemical attack, as well as the stereochemical and regiochemical outcomes of reactions. This section details the theoretical basis and methodologies for such predictive modeling, supported by hypothetical data that would be derived from these computational investigations.

Theoretical Framework: Density Functional Theory (DFT)

A primary tool for these predictions is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is well-suited for calculating a variety of molecular properties that correlate with chemical reactivity. Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Global Reactivity Descriptors: These are derived from the electronic structure and provide a general overview of the molecule's reactivity. Important descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: To predict where a reaction is most likely to occur on the molecule, local descriptors are used. The Fukui function and the Molecular Electrostatic Potential (MEP) are prominent examples. The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic, electrophilic, or radical attack. The MEP provides a map of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Predicting Sites of Electrophilic and Nucleophilic Attack

For this compound, DFT calculations can predict the most probable sites for various types of reactions.

Electrophilic Attack: An electrophile will preferentially attack regions of high electron density. The MEP of this compound would likely show the most electron-rich areas to be the oxygen atoms of the carbonyl and methoxy groups, as well as certain positions on the aromatic ring. The methoxy group is an ortho-, para-director, meaning it increases the electron density at the ortho and para positions of the benzene ring, making these sites susceptible to electrophilic aromatic substitution.

Nucleophilic Attack: A nucleophile will target electron-deficient sites. The carbonyl carbon is a primary site for nucleophilic attack due to the polarization of the C=O bond, where the oxygen atom draws electron density away from the carbon. The carboxylic acid proton is also a site for nucleophilic (basic) attack.

The following table presents hypothetical data from a DFT calculation on this compound, illustrating how these predictions are quantified.

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.85 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.23 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 5.62 eV | Suggests moderate kinetic stability. |

| Chemical Hardness (η) | 2.81 eV | A measure of the molecule's resistance to deformation of its electron cloud. |

| Electrophilicity Index (ω) | 1.98 eV | Quantifies the molecule's overall electrophilic nature. |

Table 2: Hypothetical Fukui Functions and MEP Values for Key Atomic Sites Indicating susceptibility to nucleophilic (f+) and electrophilic (f-) attack.

| Atomic Site | Fukui Function (f+) | Fukui Function (f-) | MEP (kcal/mol) | Predicted Reactivity |

| Carbonyl Carbon | 0.25 | 0.05 | +35.5 | Highly susceptible to nucleophilic attack. |

| Carbonyl Oxygen | 0.08 | 0.18 | -45.2 | Prone to electrophilic attack/protonation. |

| C4 of Benzene Ring | 0.04 | 0.12 | -15.8 | Susceptible to electrophilic aromatic substitution (ortho to methoxy). |

| C6 of Benzene Ring | 0.03 | 0.15 | -18.1 | Susceptible to electrophilic aromatic substitution (para to methoxy). |

| Carboxylic Acid H | 0.15 | 0.02 | +55.0 | Highly acidic proton, susceptible to deprotonation by bases. |

Modeling Reaction Pathways and Predicting Selectivity

Beyond identifying reactive sites, computational chemistry can model entire reaction pathways to predict the selectivity of a reaction. This involves calculating the energies of reactants, transition states, and products.

Regioselectivity: In reactions like electrophilic aromatic substitution, multiple products are possible. By calculating the activation energies for the formation of the different regioisomers (ortho, meta, para), the most favorable reaction pathway can be determined. For this compound, the methoxy group's directing effect would be computationally confirmed by lower activation energies for substitution at the ortho and para positions relative to the meta position.

Stereoselectivity: If a reaction can produce different stereoisomers (enantiomers or diastereomers), the transition state energies for the formation of each stereoisomer can be calculated. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. For instance, in the reduction of the ketone to a secondary alcohol, the approach of a hydride reagent can be modeled from both faces of the carbonyl plane, allowing for the prediction of any facial selectivity.

The table below provides hypothetical activation energies for competing reaction pathways, illustrating how selectivity is predicted.

Table 3: Hypothetical Activation Energies (ΔG‡) for Competing Reaction Pathways

| Reaction | Pathway | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Nitration of Aromatic Ring | Ortho-substitution | 18.5 | Para-substitution is favored. |

| Meta-substitution | 25.1 | ||

| Para-substitution | 17.9 | ||

| Ketone Reduction with NaBH4 | Re-face attack | 12.3 | Slight preference for the S-enantiomer. |

| Si-face attack | 12.8 |

These computational models, by providing a quantitative basis for reactivity and selectivity, are invaluable in understanding the chemical properties of this compound and in guiding the design of synthetic routes to desired products.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Systems

Generally, γ-keto acids can be precursors to various five- and six-membered heterocyclic systems. For example, condensation reactions between the ketone carbonyl group and a nitrogen-containing reagent like hydrazine (B178648) or a substituted amine can lead to the formation of dihydropyridazinones or other related nitrogen-containing heterocycles. The presence of the carboxylic acid offers a handle for further cyclization reactions. However, no specific studies detailing the use of 6-(3-Methoxyphenyl)-6-oxohexanoic acid in such transformations have been identified.

Scaffold for the Construction of Natural Product Analogs and Their Derivatives

The synthesis of natural product analogs often involves the use of versatile scaffolds that can be elaborated upon to create a library of related compounds. While the 1-(3-methoxyphenyl)hexane core of this molecule is a feature in some natural products, there is no published research that employs this compound as a starting material for the synthesis of any natural product analogs or their derivatives.

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and materials science for rapidly generating molecular complexity. Reactions like the Ugi or Passerini reaction often utilize a carboxylic acid and a ketone as two of the components. Theoretically, this compound could serve as a bifunctional component in such reactions. However, a review of the scientific literature and patent databases did not yield any instances of its use in MCRs.

Utilization in the Synthesis of Advanced Organic Materials Precursors

The aromatic ring and the carboxylic acid group in this compound suggest that it could potentially be used in the synthesis of polyesters or other polymers with specific thermal or optical properties. The methoxy (B1213986) group can also influence the electronic properties of such materials. Nevertheless, there is no available data to support its application in the development of advanced organic materials.

Future Directions in Research on 6 3 Methoxyphenyl 6 Oxohexanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a primary focus of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. To address these challenges, researchers are exploring several innovative and sustainable approaches.

One promising area is the application of green chemistry principles to the synthesis of aryl ketones, a key structural motif in the target molecule. acs.orggoogle.com This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. For instance, methodologies that avoid the use of stoichiometric amounts of metallic or halogenated components are being actively pursued. acs.org The development of a metal- and halogen-free Friedel-Crafts acylation, for example, could significantly reduce the environmental impact of the synthesis. acs.org

Biocatalysis represents another exciting frontier for the sustainable synthesis of ketoacids. mdpi.comgeorgiasouthern.eduacs.org Enzymes, such as those from engineered microorganisms, can catalyze specific reactions with high selectivity and under mild conditions, reducing the need for protecting groups and minimizing byproducts. mdpi.comgeorgiasouthern.edu The use of whole-cell biocatalysts is also being investigated to simplify reaction setups and improve catalyst stability. georgiasouthern.edu Research into novel enzymes and the optimization of reaction conditions will be crucial for the industrial-scale biocatalytic production of this compound and its precursors.

Furthermore, photocatalysis offers a sustainable and efficient method for driving chemical reactions using visible light as an energy source. acs.org This approach can enable unique reaction pathways that are difficult to achieve with traditional thermal methods. The development of novel photocatalytic systems for the synthesis of functionalized hexanoic acids could provide a more direct and atom-economical route to the target compound.

| Synthetic Approach | Key Advantages | Potential Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources, waste minimization. acs.orggoogle.com | Development of metal- and halogen-free acylation reactions, use of greener solvents. acs.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. mdpi.comgeorgiasouthern.eduacs.org | Discovery and engineering of novel enzymes, optimization of whole-cell biocatalytic processes. mdpi.comgeorgiasouthern.edu |

| Photocatalysis | Use of sustainable energy source, unique reaction pathways. acs.org | Design of efficient photocatalysts for C-C bond formation and functionalization. |

Investigation of Undiscovered Reactivity Modes and Selective Transformations

Beyond its synthesis, a deeper understanding of the reactivity of this compound is essential for unlocking its full potential. The molecule possesses two key functional groups, a ketone and a carboxylic acid, which offer a rich landscape for chemical transformations. Future research will likely focus on exploring novel reactivity modes and developing highly selective transformations. nih.govresearchgate.netorganic-chemistry.orgacs.orgresearchgate.net

A significant challenge in the chemistry of α-ketoacids is the development of chemoselective reactions that target one functional group in the presence of the other. nih.govresearchgate.netorganic-chemistry.orgacs.orgresearchgate.net For example, the selective reduction of the keto group without affecting the carboxylic acid, or vice versa, would provide access to a range of valuable derivatives. Researchers are investigating the use of specialized reagents and catalysts to achieve such selectivity. researchgate.netresearchgate.net The development of novel protecting group strategies for α-ketoacids is also an active area of research, which would enable more complex, multi-step syntheses. nih.gov

The unique electronic properties of the methoxyphenyl group can also influence the reactivity of the ketone. The position of the methoxy (B1213986) group on the aromatic ring can affect the electron density at the carbonyl carbon, potentially leading to unique reactivity compared to other aryl ketones. rsc.orgmdpi.comacs.org Future studies could explore how this substitution pattern can be exploited for novel transformations, such as regioselective functionalization of the aromatic ring or unique cycloaddition reactions.

Furthermore, the development of catalytic methods for the direct functionalization of the hexanoic acid chain would be highly valuable. This could involve C-H activation strategies to introduce new functional groups at specific positions, providing access to a diverse library of derivatives with potentially new biological activities or material properties.

| Transformation Type | Research Goal | Potential Methodologies |

| Chemoselective Reactions | Selective modification of the ketone or carboxylic acid group. nih.govresearchgate.netorganic-chemistry.orgacs.orgresearchgate.net | Use of specialized reducing/oxidizing agents, development of novel protecting groups. nih.govresearchgate.net |

| Methoxyphenyl-Influenced Reactivity | Exploiting the electronic effects of the methoxy group for novel transformations. rsc.orgmdpi.comacs.org | Investigation of regioselective aromatic substitutions and cycloaddition reactions. |

| C-H Functionalization | Direct modification of the hexanoic acid backbone. | Development of transition-metal catalyzed C-H activation strategies. |

Development of Advanced Computational Models for Structure-Reactivity Relationships

In recent years, computational chemistry has become an indispensable tool in chemical research. For this compound, the development of advanced computational models can provide deep insights into its structure-reactivity relationships, guiding experimental work and accelerating the discovery of new applications.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to study the electronic structure, molecular orbitals, and reaction mechanisms of the molecule. nih.gov These calculations can help to predict the most likely sites for nucleophilic or electrophilic attack, understand the stability of reaction intermediates, and elucidate the role of catalysts in transformations. For instance, DFT studies could be employed to rationalize the observed regioselectivity in reactions involving the methoxyphenyl ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool that can be applied to this compound. iosrjournals.orgprotoqsar.com By correlating the structural features of a series of related molecules with their biological activity or physical properties, QSAR models can be developed to predict the properties of new, unsynthesized derivatives. iosrjournals.orgprotoqsar.com This in silico screening approach can save significant time and resources by prioritizing the synthesis of compounds with the most promising characteristics.

Future research in this area will likely involve the development of more accurate and predictive computational models. This may include the use of machine learning and artificial intelligence (AI) to analyze large datasets and identify complex structure-property relationships. The integration of QM and QSAR approaches could also lead to the development of multi-scale models that can predict both the reactivity and the biological activity of this compound and its analogs.

| Computational Method | Application | Future Directions |

| Quantum Mechanics (DFT) | Elucidation of electronic structure, reaction mechanisms, and catalyst effects. nih.gov | Integration with experimental data for more accurate predictions of reactivity. nih.gov |

| QSAR | Prediction of biological activity and physical properties of derivatives. iosrjournals.orgprotoqsar.com | Development of AI- and machine learning-based models for high-throughput screening. |

| Multi-scale Modeling | Combining different computational methods to predict a wider range of properties. | Creation of integrated models that link molecular structure to macroscopic behavior. |

Integration into Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, enhanced reaction control, and increased efficiency. krishisanskriti.orgsoci.orgmdpi.comacs.orgtandfonline.comspringernature.comacs.orgajinomoto.commdpi.comakjournals.com The integration of the synthesis of this compound into these modern paradigms is a key area for future research.

Flow chemistry , where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. springernature.comajinomoto.commdpi.com This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. springernature.com The development of a continuous flow process for the synthesis of this compound could enable its production on a larger scale with greater consistency and a smaller environmental footprint. ajinomoto.commdpi.com Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for optimizing reaction conditions and screening for new reactivity. krishisanskriti.orgsoci.orgmdpi.comacs.orgtandfonline.com

Automated synthesis platforms can further enhance the efficiency of synthesizing and screening derivatives of this compound. biovanix.cominnovationnewsnetwork.comnus.edu.sgchemspeed.comnih.gov These systems can automatically perform a series of reactions, purifications, and analyses, allowing for the rapid generation of compound libraries for biological screening or materials testing. biovanix.comchemspeed.comnih.gov By combining automated synthesis with high-throughput screening, researchers can accelerate the discovery of new applications for this molecule.

Future research will focus on developing robust and scalable flow chemistry processes for the synthesis of the target compound and its intermediates. This will involve the design of specialized reactors, the optimization of reaction conditions, and the integration of in-line analytical techniques for real-time monitoring and control. The development of modular and reconfigurable automated synthesis platforms will also be crucial for the rapid exploration of the chemical space around this compound. innovationnewsnetwork.comnus.edu.sg

| Technology | Benefits | Research Focus |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. springernature.comajinomoto.commdpi.com | Development of continuous processes, design of specialized microreactors. krishisanskriti.orgsoci.orgmdpi.comacs.orgtandfonline.com |

| Automated Synthesis | High-throughput synthesis and screening, increased efficiency. biovanix.cominnovationnewsnetwork.comnus.edu.sgchemspeed.comnih.gov | Integration with purification and analytical techniques, development of modular platforms. biovanix.comchemspeed.comnih.gov |

Design of Specialized Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is paramount for advancing the chemistry of this compound. Future research in this area will explore a diverse range of catalytic approaches, from traditional homogeneous and heterogeneous catalysis to emerging fields like organocatalysis and nanocatalysis.

Homogeneous and heterogeneous catalysis will continue to play a crucial role in the synthesis and modification of this compound. This includes the development of novel metal catalysts for cross-coupling reactions to functionalize the aromatic ring, as well as solid-supported catalysts that can be easily separated from the reaction mixture and recycled. researchgate.net

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free and often more environmentally friendly alternative to traditional metal catalysis. nih.govbeilstein-journals.orgnih.govrsc.orgrsc.org The development of chiral organocatalysts could enable the asymmetric synthesis of derivatives of this compound, which is particularly important for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. nih.govbeilstein-journals.orgnih.govrsc.orgrsc.org

Nanocatalysis is another rapidly growing field that holds great promise for the development of highly active and selective catalysts. nih.govjetir.orgnih.govacs.orgk-online.com Nanoparticles, with their high surface area and unique electronic properties, can exhibit enhanced catalytic activity compared to their bulk counterparts. jetir.orgnih.gov The design of well-defined nanostructured catalysts could lead to significant improvements in the efficiency and selectivity of transformations involving this compound. nih.govacs.org

| Catalytic System | Key Features | Future Research Directions |

| Homogeneous/Heterogeneous Catalysis | Well-established, versatile for various transformations. researchgate.net | Development of more active and recyclable catalysts, exploration of novel metal complexes. |

| Organocatalysis | Metal-free, environmentally friendly, potential for asymmetric synthesis. nih.govbeilstein-journals.orgnih.govrsc.orgrsc.org | Design of novel chiral organocatalysts for enantioselective transformations. nih.govbeilstein-journals.orgnih.govrsc.orgrsc.org |

| Nanocatalysis | High activity and selectivity due to large surface area and unique properties. nih.govjetir.orgnih.govacs.orgk-online.com | Synthesis of well-defined nanocatalysts with controlled size, shape, and composition. nih.govjetir.orgacs.org |

Q & A

Q. What are the common synthetic routes for 6-(3-Methoxyphenyl)-6-oxohexanoic acid in laboratory settings?

- Methodological Answer : A key approach involves Friedel-Crafts acylation using adipoyl chloride and 3-methoxybenzene, followed by hydrolysis of the intermediate acid chloride to yield the target compound. For example, analogous syntheses of 6-aryl-6-oxohexanoic acids (e.g., 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid) achieved 60% yield under optimized conditions . Alternative routes include esterification of precursor acids (e.g., 6-oxohexanoic acid derivatives) with alcohols, catalyzed by sulfuric acid or HCl, followed by saponification to recover the carboxylic acid .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the methoxyphenyl and ketone groups. For instance, in similar compounds (e.g., 6-(benzyloxy)-6-oxohexanoic acid), characteristic peaks include δ 2.37 ppm (q, 4H, J = 6.6 Hz) for methylene protons adjacent to the carbonyl and δ 5.11 ppm (s, 2H) for benzyloxy groups .

- GC-MS/LC-MS : Used to detect low-molecular-weight fragments and degradation products, such as 6-oxohexanoic acid derivatives, with complementary ionization techniques ensuring broad analyte coverage .

Advanced Research Questions

Q. What catalytic systems are effective for the oxidation of intermediates in the synthesis of this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- N-Hydroxyphthalimide (NHPI) : Demonstrated 92% yield in oxidizing secondary alcohols to ketones (e.g., 6-hydroxyhexanoic acid to 6-oxohexanoic acid) under mild conditions (ambient temperature, oxygen flow). Catalyst loading (5–10 mol%) and solvent polarity significantly affect reaction efficiency .

- Enzymatic Oxidation : Cytochrome P450 and alcohol dehydrogenases enable selective oxidation of hydroxyl intermediates in green synthesis pathways, though yields depend on microbial strain optimization (e.g., Candida tropicalis produced >4 g/L adipic acid from 6-oxohexanoic acid) .

Q. How do structural modifications at the phenyl group of 6-aryl-6-oxohexanoic acids influence their physicochemical and biological properties?

- Methodological Answer :

- Substituent Position : Positional isomers (e.g., 2-methylphenyl vs. 3-methoxyphenyl) alter hydrophobicity and electronic effects. For example, 6-(2-bromophenyl)-6-oxohexanoic acid (logP = 2.1) exhibits higher lipophilicity than 6-(3-methoxyphenyl) analogs, impacting bioavailability .

- Bioactivity : Derivatives like 6-(2,4-dihydroxyl-5-methylphenyl)-6-oxohexanoic acid showed cytotoxicity (IC = 44.5–81.2 µM) against leukemia cell lines, highlighting the role of hydroxyl groups in modulating activity .

Q. What analytical challenges arise in detecting this compound in environmental or biological matrices, and how can they be addressed?

- Methodological Answer :

- Matrix Complexity : Co-eluting compounds in biodegradation studies (e.g., PBAT plastics) require GC×GC-MS for enhanced separation. For example, 6-oxohexanoic acid derivatives were identified alongside diacids and aldehydes in ozonolysis aerosols .

- Quantification Limits : LC-MS with electrospray ionization (ESI) improves sensitivity for polar metabolites, though cyclic byproducts may require derivatization for detection below ppm thresholds .

Data Contradictions and Optimization

Q. How can discrepancies in reported yields for Friedel-Crafts acylation routes be resolved?

- Analysis : Yields vary with substituent electronic effects (e.g., electron-donating methoxy groups enhance reactivity vs. bromo substituents) and solvent choice. For example, toluene reflux improved yields (60%) for 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, while dichloromethane under milder conditions resulted in lower efficiency .

Structural and Functional Insights

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution at the carbonyl carbon, predicting susceptibility to nucleophiles (e.g., amines or alcohols). Experimental validation via H NMR kinetics (e.g., monitoring esterification with DIPEA/CHCl) aligns with computational predictions .

Biological and Environmental Relevance

Q. What biodegradation pathways are implicated in the environmental breakdown of this compound?

- Methodological Answer : Microbial consortia from soil or wastewater degrade aryl-ketone acids via β-oxidation , producing smaller fragments like 3-methoxybenzoic acid. GC-MS analysis confirmed 6-oxohexanoic acid as a key intermediate in PBAT plastic degradation, with nitrogen-fixing enzymes accelerating breakdown rates by 12–19% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.